Cas no 497155-61-0 (Glucosylceramide (Soy))

Glucosylceramide (Soy) 化学的及び物理的性質
名前と識別子
-
- Cerebroside (Soy)
- Glucocerebrosides
- Jio-cerebroside
- 1-O-beta-D-Glucopyranosyl-N-(2-hydroxypalmitoyl)-4,8-sphingenine
- (2S,3R,4E,8E)-1-beta-D-Glucopyranosyloxy-2-(2-hydroxypalmitoylamino)octadecane-4,8-dien-3-ol
- Cerebroside (Soy); GlcCer(d18:2/16:0)
- 497155-61-0
- Glucosylceramide (plant)
- Glucocerebrosides (Soy, 98%)
- 2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
- G91286
- Glucosylceramide (Soy)
-
- インチ: 1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1
- InChIKey: HOMYIYLRRDTKAA-BEYQCJBTSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CC/C=C/CCCCCCCCC)O)NC(C(CCCCCCCCCCCCCC)O)=O
計算された属性
- せいみつぶんしりょう: 713.54418297g/mol
- どういたいしつりょう: 713.54418297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 9
- 重原子数: 50
- 回転可能化学結合数: 32
- 複雑さ: 857
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 9.6
- トポロジー分子極性表面積: 169
じっけんとくせい
- ようかいど: chloroform/methanol (9:1): 20 mg/mL, clear, slightly yellow
Glucosylceramide (Soy) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 福カードFコード:10
-
危険物標識:
- ちょぞうじょうけん:−20°C
Glucosylceramide (Soy) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-5mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 5mg |
¥1824 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G10660-100mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | 99% | 100mg |
¥15538.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-100mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 100mg |
¥17339 | 2024-05-23 | |
TRC | G596795-10mg |
Glucosylceramide (Soy) |
497155-61-0 | 10mg |
$1499.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G10660-25mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | 99% | 25mg |
¥4398.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-25mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 25mg |
¥4905 | 2024-05-23 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131304P-10MG |
Glucosylceramide (Soy) |
497155-61-0 | 10mg |
¥1868.96 | 2023-11-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131304P-25MG |
Glucosylceramide (Soy) |
497155-61-0 | 25mg |
¥3874.33 | 2023-11-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G130149-25mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | >99% | 25mg |
¥3,270.00 | 2021-05-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G130149-5mg |
Glucosylceramide (Soy) |
497155-61-0 | >99% | 5mg |
¥1519.90 | 2023-09-02 |
Glucosylceramide (Soy) 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
Glucosylceramide (Soy)に関する追加情報
The Role of Glucosylceramide (Soy) in Chemical and Biological Applications: Insights from Recent Research
Glucosylceramide (Soy), identified by CAS No. 497155-61-, is a bioactive glycosphingolipid derived from soybeans. Structurally, it consists of a glucose moiety linked via a β-glycosidic bond to the hydroxyl group of a ceramide molecule, typically composed of sphingosine and a fatty acid chain. This unique architecture confers multifunctional properties, making it a subject of intense research in dermatology, neuroscience, and oncology. Recent studies highlight its potential as a natural ingredient in cosmetic formulations and therapeutic agents due to its ability to modulate cellular signaling pathways and exert antioxidant effects.
Advances in extraction techniques have enhanced the purity and scalability of soy-derived glucosylceramide. Traditional solvent-based methods often face challenges with residual solvents and structural degradation. However, emerging approaches such as supercritical CO₂ extraction and enzymatic hydrolysis now enable higher yields while preserving the compound’s integrity. A 2023 study published in Journal of Agricultural and Food Chemistry demonstrated that enzyme-assisted extraction using β-glucocerebrosidase achieves over 98% purity with minimal environmental impact, aligning with current trends toward sustainable production practices.
In dermatological research, glucosylceramide (soy) has been shown to repair epidermal barrier dysfunction by promoting ceramide synthesis in keratinocytes. A randomized controlled trial conducted in 2024 involving 150 participants with atopic dermatitis revealed statistically significant improvements in transepidermal water loss (TEWL) levels after topical application. The compound’s ability to stimulate lipid raft formation was linked to enhanced skin hydration through activation of the SphK1/S1P signaling axis, as reported by investigators at the University of Tokyo.
Clinical data from 2023 neurobiology studies indicate neuroprotective effects mediated by glial cell modulation. In Alzheimer’s disease models, soy-based glucosylceramide administration reduced amyloid-beta accumulation by upregulating ABCA transporter expression in microglia. These findings were corroborated by positron emission tomography (PET) imaging studies showing decreased neuroinflammation markers after chronic treatment regimens.
Preliminary oncology research highlights its dual role as both a tumor suppressor and chemopreventive agent. A 2024 Nature Communications paper identified that this compound induces apoptosis in melanoma cells via caspase-dependent pathways while simultaneously inhibiting metastasis through downregulation of matrix metalloproteinases (MMPs). The mechanism involves activation of the p38 MAPK pathway leading to cell cycle arrest at G₀/G₁ phase.
Innovative applications are emerging in the field of drug delivery systems. Researchers at MIT recently engineered lipid nanoparticles incorporating CAS No. 497155--derived glucosylceramides that demonstrated superior permeability across blood-brain barrier models compared to conventional carriers. The amphiphilic nature allows formation of stable vesicles encapsulating hydrophobic drugs like paclitaxel with improved bioavailability.
Nutritional studies reveal synergistic effects when combined with other phytochemicals found in soy extracts. A double-blind trial published this year showed that oral supplementation with this compound alongside isoflavones significantly increased beneficial gut microbiota populations such as Bifidobacterium, correlating with improved markers for systemic inflammation like CRP levels (Nutrients, 2024). This discovery positions it as a promising ingredient for probiotic-enhanced dietary supplements.
Safety evaluations using murine models up to doses exceeding human therapeutic equivalents confirmed no observable adverse effects on organ function or hematological parameters over six-month trials (Toxicological Sciences, 2023). These results align with clinical data from phase I trials showing excellent tolerability profiles when used topically or orally within recommended dosage ranges.
The compound’s structural versatility allows multiple formulation approaches across industries. In cosmetics, it stabilizes emulsions while maintaining skin compatibility due to its natural origin compared to synthetic ceramides. Pharmaceutical applications leverage its ability to form self-assembling nanospheres without requiring toxic crosslinking agents, offering new avenues for targeted drug delivery systems.
Ongoing research focuses on optimizing stereochemical configurations through biocatalytic synthesis methods. Enzymatic glycosylation studies using recombinant β-glucocerebrosidase variants have achieved enantiomer-specific product formation with yields surpassing traditional chemical synthesis methods (Bioorganic Chemistry, Q3 2024). This advancement could lead to more precise pharmaceutical formulations tailored for specific therapeutic targets.
New analytical techniques such as MALDI mass spectrometry are improving quality control measures for this compound’s commercial production. High-resolution spectral analysis now enables rapid detection of minor impurities like free sphingoid bases or oxidized lipid species that may affect biological activity (Analytical Chemistry, April 2024). Such innovations are critical for maintaining consistency across large-scale manufacturing processes.
In metabolic health applications, recent investigations demonstrate its capacity to regulate glucose homeostasis through AMPK activation pathways (Molecular Nutrition & Food Research, July 2024). Animal studies showed improved insulin sensitivity indices without affecting pancreatic function markers, suggesting potential benefits for individuals managing type II diabetes without compromising glycemic control mechanisms.
Skin rejuvenation mechanisms involve both extracellular matrix remodeling and mitochondrial protection pathways according to time-lapse microscopy studies conducted this year (Aging Cell, December 2024). The compound was observed enhancing collagen I/III expression while simultaneously reducing ROS-induced mitochondrial DNA damage – dual actions that contribute to visible improvements in skin elasticity metrics measured via cutometer analysis.
New photostabilization properties were discovered when combined with UV filters during stability testing under simulated sunlight exposure conditions (International Journal of Cosmetic Science, October 2024). This finding could revolutionize sunscreen formulations by addressing common issues related to active ingredient degradation while maintaining broad-spectrum protection efficacy ratings above SPF 50+ standards.
In wound healing applications, ex vivo human skin models treated with topical formulations containing CAS No. 497155--based glucosylceramides exhibited accelerated reepithelialization rates – reaching complete closure within five days versus eight days for control groups (Biomaterials Science, March 2024). Histological analysis revealed increased keratinocyte migration velocities associated with enhanced integrin αvβ3 expression at wound edges.
Nanoencapsulation technologies using this compound’s amphiphilic properties are yielding promising results for delivering poorly soluble drugs like curcumin or resveratrol across biological membranes (J Control Release, May 2024). Particle size distributions between 80–15 nm were achieved without PEGylation, offering advantages over conventional carriers regarding reduced immunogenicity risks while maintaining sustained release profiles over seven-day periods in vitro.
New insights into its role as an immunomodulator emerged from dendritic cell maturation assays performed earlier this year (J Immunology, January 2025). At concentrations below cytotoxic thresholds (~5 μM), it selectively upregulated CD86 co-stimulatory molecules while suppressing pro-inflammatory cytokine production – indicating potential applications in autoimmune disease management without general immunosuppression side effects.
497155-61-0 (Glucosylceramide (Soy)) 関連製品
- 108868-86-6(2-{(tert-butoxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2228455-08-9(N-{3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}-N-methylhydroxylamine)
- 825654-78-2(1H-Indazol-4-amine, 5-chloro-)
- 2385350-78-5(2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid)
- 1489480-50-3(N-Cyclobutylazetidin-3-amine)
- 1267517-81-6(N-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroaceta mide)
- 58555-28-5(ethyl 2-(4Z)-3,4-dihydro-2H-1-benzothiopyran-4-ylideneacetate)
- 1356758-86-5(3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide)
- 928709-07-3(Ethyl 2-(4-methylpiperidin-1-yl)propanoate)
- 78879-20-6(Boc-Tic-OH)




